![molecular formula C22H27ClN4O3 B2607603 N1-(4-chlorobenzyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide CAS No. 1049417-35-7](/img/structure/B2607603.png)
N1-(4-chlorobenzyl)-N2-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)oxalamide
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Overview
Description
The compound seems to be a complex organic molecule. It likely contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . Piperazine can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Molecular Structure Analysis
The structure of similar compounds has been assigned by HRMS, IR, 1H, and 13C NMR experiments .Scientific Research Applications
Neuropharmacology
This compound has been identified as a potent and selective D4 dopamine receptor ligand . The D4 receptor is implicated in the modulation of neuronal activity and is a target for the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. Research into this compound’s effects on the D4 receptor could lead to the development of new antipsychotic medications.
Drug Design and Synthesis
The structure of this compound allows for modifications that can enhance its selectivity and potency as a receptor ligand . This makes it a valuable lead compound in drug design and synthesis, where researchers can experiment with different substitutions to improve its pharmacological profile.
Molecular Biology
In molecular biology, this compound can be used to study gene expression related to dopamine receptors . By observing how this compound interacts with different receptors, scientists can gain insights into the genetic factors that influence receptor function and regulation.
Pharmacokinetics
The solubility and stability of this compound in various solvents, such as DMSO, are important for its pharmacokinetic studies . These studies are crucial for understanding how the compound is absorbed, distributed, metabolized, and excreted in the body, which is essential for drug development.
Chemical Biology
As a bioactive molecule, this compound can be used in chemical biology to probe the function of dopamine receptors in living systems . It can help in mapping the pathways and interactions that are critical for neuronal communication and response.
Neuroscience Research
This compound’s interaction with dopamine receptors makes it relevant for neuroscience research, particularly in understanding the neurochemical basis of behavior and cognition . It could be used in animal models to study the effects of dopamine modulation on learning, memory, and behavior.
Receptor Pharmacology
The compound’s selective affinity for the D4 receptor over other dopamine receptors provides a tool for receptor pharmacology . It can be used to dissect the roles of different dopamine receptors in physiological and pathological processes.
Therapeutic Agent Development
Given its selective action on dopamine receptors, this compound has potential applications in the development of therapeutic agents for neurological and psychiatric conditions . It could be particularly useful in conditions where dopamine dysregulation is a key factor.
Mechanism of Action
Target of Action
The primary targets of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide are the D4 dopamine receptors . These receptors play a crucial role in the dopamine system of the brain, which is involved in various neurological processes such as mood, reward, addiction, and movement .
Mode of Action
N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide interacts with its targets, the D4 dopamine receptors, by binding to them . This binding action can alter the normal functioning of these receptors, leading to changes in the neurological processes they are involved in .
Biochemical Pathways
The interaction of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide with the D4 dopamine receptors affects the dopamine system’s biochemical pathways . The downstream effects of this interaction can include alterations in mood, reward, addiction, and movement processes .
Pharmacokinetics
The compound’s solubility in dmso suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide’s action are primarily related to its interaction with the D4 dopamine receptors . By binding to these receptors, the compound can alter their normal functioning, leading to changes in the neurological processes they are involved in .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N’-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide. Factors such as temperature, pH, and the presence of other substances can affect how the compound interacts with its targets and its overall effectiveness
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]-N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O3/c1-30-20-8-6-19(7-9-20)27-14-12-26(13-15-27)11-10-24-21(28)22(29)25-16-17-2-4-18(23)5-3-17/h2-9H,10-16H2,1H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYCAUMVEQGDTIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CCNC(=O)C(=O)NCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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